2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The brominated pyrazole is alkylated with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Formation of the triazoloquinazoline ring: This involves the cyclization of an appropriate precursor, such as an aminobenzonitrile, with the alkylated pyrazole under acidic conditions to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced at specific sites, depending on the reagents and conditions used.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, thiourea, and primary amines, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological studies: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.
Material science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
- 2-[2-(4-fluoro-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
- 2-[2-(4-iodo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
The uniqueness of 2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-bromo-5-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6/c1-10-12(16)8-18-21(10)7-6-14-19-15-11-4-2-3-5-13(11)17-9-22(15)20-14/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNNHWFMSCCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC2=NN3C=NC4=CC=CC=C4C3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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